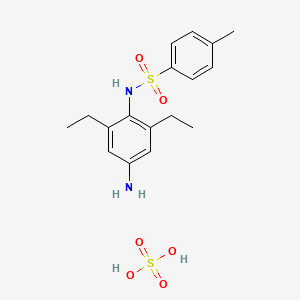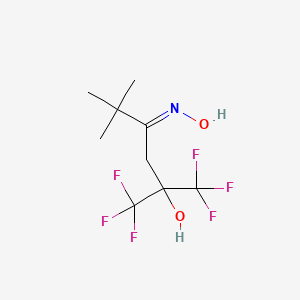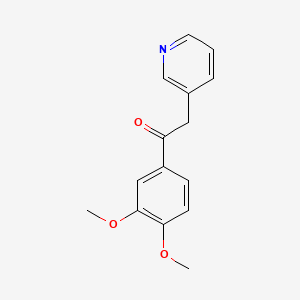![molecular formula C18H20O6 B14332406 Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 109217-64-3](/img/structure/B14332406.png)
Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is an organic compound characterized by the presence of a naphthalene core substituted with butanoic acid groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the naphthalene core attack the bromine atoms of the butanoic acid, forming ether linkages.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalene-2,7-dicarboxylic acid.
Reduction: Formation of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and functional versatility.
Mechanism of Action
The mechanism by which 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Naphthalene-2,7-diylbis(oxy))diphthalonitrile
- 4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline
Uniqueness
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is unique due to its specific substitution pattern and the presence of butanoic acid groups
Properties
CAS No. |
109217-64-3 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-[7-(3-carboxypropoxy)naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C18H20O6/c19-17(20)3-1-9-23-15-7-5-13-6-8-16(12-14(13)11-15)24-10-2-4-18(21)22/h5-8,11-12H,1-4,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
MOWIKVHFTUBNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OCCCC(=O)O)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



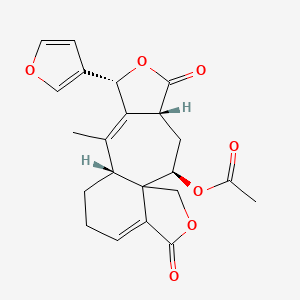
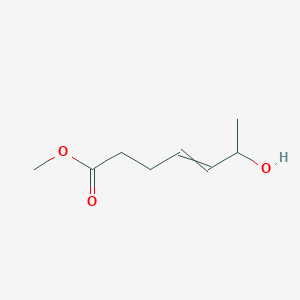
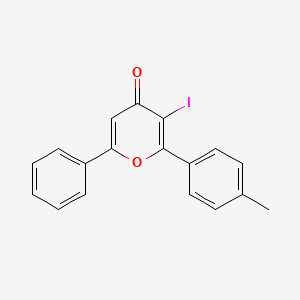
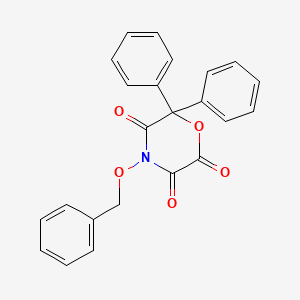
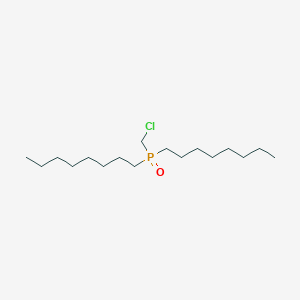
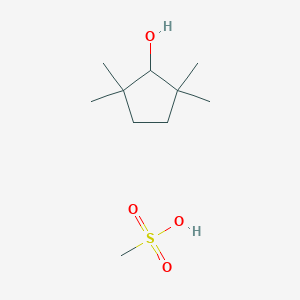

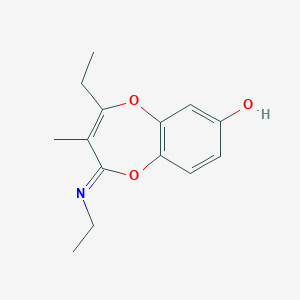
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
